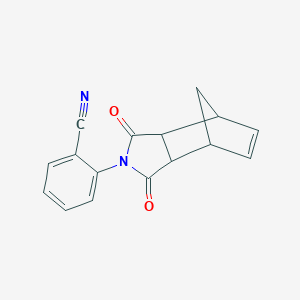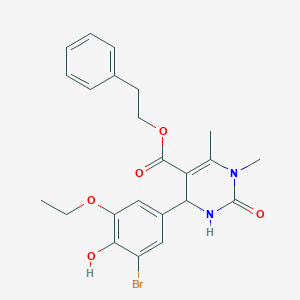![molecular formula C28H21ClI2N2O4S2 B388725 ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388725.png)
ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-{4-[(2-chlorobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as chlorobenzyl, diiodobenzylidene, thiophenyl, and thiazolopyrimidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolopyrimidine core with a diiodobenzaldehyde derivative.
Etherification: The chlorobenzyl group is introduced via an etherification reaction using a suitable chlorobenzyl halide and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl (2E)-2-{4-[(2-chlorobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- Ethyl (2E)-2-{4-[(2-bromobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-2-{4-[(2-fluorobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for certain applications where similar compounds may not perform as effectively.
属性
分子式 |
C28H21ClI2N2O4S2 |
|---|---|
分子量 |
802.9g/mol |
IUPAC 名称 |
ethyl (2E)-2-[[4-[(2-chlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21ClI2N2O4S2/c1-3-36-27(35)23-15(2)32-28-33(24(23)21-9-6-10-38-21)26(34)22(39-28)13-16-11-19(30)25(20(31)12-16)37-14-17-7-4-5-8-18(17)29/h4-13,24H,3,14H2,1-2H3/b22-13+ |
InChI 键 |
ZUHPZGCVBBGSOC-LPYMAVHISA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC=C5Cl)I)S2)C |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C(=C4)I)OCC5=CC=CC=C5Cl)I)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC=C5Cl)I)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B388644.png)
![2-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B388646.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide](/img/structure/B388647.png)

![17-[4-chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B388654.png)

![4-{2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID](/img/structure/B388657.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B388658.png)

![7-Methoxy-5-[3-(4-morpholinyl)-3-oxo-1-propenyl]-1-benzofuran-6-ol](/img/structure/B388660.png)
![N-benzyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B388661.png)
![3-[(4-methoxybenzyl)sulfanyl]-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B388662.png)
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B388663.png)
![7-tert-butyl-2-[(4-methoxybenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B388664.png)
